2-(2-Ethoxyphenoxy)propan-1-amine
Description
2-(2-Ethoxyphenoxy)propan-1-amine is a secondary amine featuring an ethoxyphenoxy group at the ortho position of the aromatic ring. The ethoxy group (-OCH2CH3) contributes to lipophilicity, which may influence bioavailability and metabolic stability compared to smaller substituents like methoxy (-OCH3) or halogens .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(2-ethoxyphenoxy)propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-3-13-10-6-4-5-7-11(10)14-9(2)8-12/h4-7,9H,3,8,12H2,1-2H3 |
InChI Key |
FPEWWOKGEWVXAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene typically involves the reaction of 2-ethoxyphenol with 1-chloro-2-propanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 1-chloro-2-propanamine attacks the phenolic oxygen of 2-ethoxyphenol, forming the desired ether linkage.
Industrial Production Methods
In an industrial setting, the production of 1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on molecular formula.
Key Observations:
- Substituent Effects: The ethoxy group in 2-(2-Ethoxyphenoxy)propan-1-amine increases lipophilicity (logP ~2.5–3.0 estimated) compared to methoxy (logP ~1.5–2.0) .
- Positional Isomerism : The para-substituted ethoxy analog (2-(4-ethoxyphenyl)prop-2-en-1-amine) is a synthetic intermediate with distinct reactivity due to reduced steric hindrance . Ortho substitution, as in the target compound, may lead to conformational rigidity, affecting receptor binding.
- Halogen vs.
A. Methoxyphenamine Analogs ()
2-Amino-1-(2-methoxyphenyl)propane (methoxyphenamine) is a known bronchodilator and stimulant. Replacing methoxy with ethoxy may prolong half-life due to reduced oxidative metabolism (ethoxy’s stability against O-demethylation). However, increased steric bulk could reduce binding affinity to adrenergic receptors .
B. Fluorinated Analogs ()
2-(2-Fluorophenyl)propan-2-amine demonstrates the role of halogenation in enhancing metabolic stability. Fluorine’s electronegativity may improve target engagement, but ethoxy’s larger size could offer unique steric interactions in receptor pockets .
Therapeutic Potential and Challenges
- However, the absence of a morpholine ring in the target compound may limit efficacy.
- Safety Considerations: Ethoxy groups are generally less toxic than halogenated analogs (e.g., trifluoromethyl in triflupromazine, ), but metabolic byproducts (e.g., ethanol derivatives) require evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
